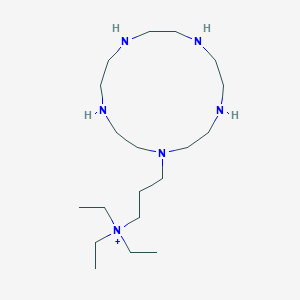
NTP-15-5 free base
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of NTP-15-5 free base involves the reaction of N,N’-bis(2-hydroxyethyl)ethylenediamine with p-toluenesulfonyl chloride in pyridine to form a tetratosyl derivative. This intermediate is then condensed with tritosyl diethylenetriamine in hot dimethylformamide to produce the final compound .
Industrial Production Methods
For industrial production, a freeze-dried kit formulation has been developed for the preparation of the radiolabeled version of NTP-15-5. This kit ensures high stability and high affinity for proteoglycans in vivo, with radiochemical yields of approximately 94.6% .
Analyse Chemischer Reaktionen
Types of Reactions
NTP-15-5 free base primarily undergoes complexation reactions with technetium-99m to form the radiolabeled compound used in imaging. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions
The key reagent used in the preparation of the radiolabeled compound is technetium-99m, which is complexed with NTP-15-5 under optimized labeling conditions to ensure high radiochemical yields .
Major Products
The major product formed from the reaction of NTP-15-5 with technetium-99m is 99mTc-NTP-15-5, a radiotracer used for scintigraphic imaging of proteoglycans in cartilage .
Wissenschaftliche Forschungsanwendungen
NTP-15-5 free base has a wide range of scientific research applications:
Chemistry: Used as a radiotracer for studying the distribution and concentration of proteoglycans in cartilage.
Biology: Helps in understanding the role of proteoglycans in cartilage health and disease.
Medicine: Used in the diagnosis and monitoring of cartilage-related diseases such as osteoarthritis, rheumatoid arthritis, and chondrosarcoma
Industry: Employed in the development of diagnostic tools and imaging agents for nuclear medicine.
Wirkmechanismus
NTP-15-5 free base exerts its effects by binding to proteoglycans in the cartilage extracellular matrix. The quaternary ammonium functions of the compound have a strong affinity for proteoglycans, allowing for specific and high-contrast imaging of cartilage. The radiolabeled version, 99mTc-NTP-15-5, emits gamma rays that can be detected using single photon emission computed tomography (SPECT), providing detailed images of cartilage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
99mTc-hydroxymethylene diphosphonate (HMDP): Used for bone imaging but has lower affinity for cartilage compared to NTP-15-5.
18F-fluorodeoxyglucose (FDG): Used for imaging inflammation but does not specifically target proteoglycans.
Uniqueness
NTP-15-5 free base is unique in its high specificity and affinity for proteoglycans in cartilage, making it an excellent radiotracer for imaging cartilage-related diseases. Its ability to provide high-contrast images of cartilage sets it apart from other imaging agents that target bone or inflammation .
Eigenschaften
CAS-Nummer |
746595-21-1 |
|---|---|
Molekularformel |
C19H45N6+ |
Molekulargewicht |
357.6 g/mol |
IUPAC-Name |
triethyl-[3-(1,4,7,10,13-pentazacyclopentadec-1-yl)propyl]azanium |
InChI |
InChI=1S/C19H45N6/c1-4-25(5-2,6-3)19-7-16-24-17-14-22-12-10-20-8-9-21-11-13-23-15-18-24/h20-23H,4-19H2,1-3H3/q+1 |
InChI-Schlüssel |
KOFRMYGYZMBRNS-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](CC)(CC)CCCN1CCNCCNCCNCCNCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


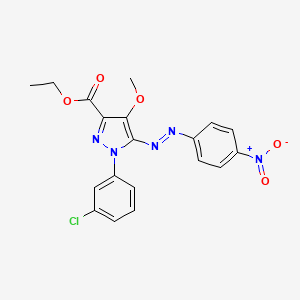
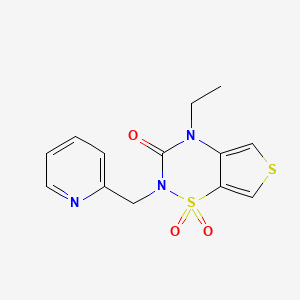
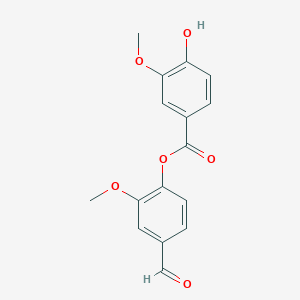




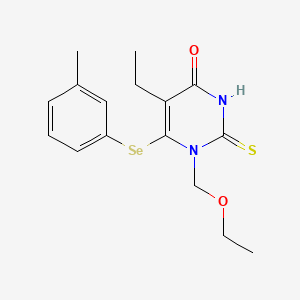
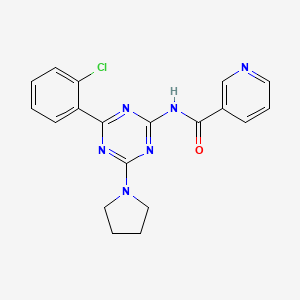
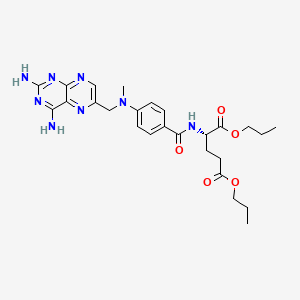


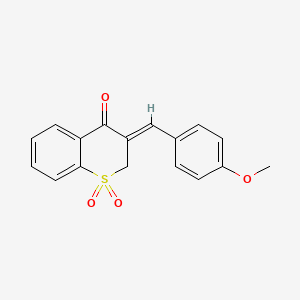
![methyl 2-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfinylacetate](/img/structure/B12744411.png)
